BenchChemオンラインストアへようこそ!

[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid

Medicinal chemistry Structure–activity relationship Chemical biology

[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid (CAS 307549-54-8; PubChem CID is a synthetic cyclopenta[c]chromene–acetic acid conjugate with molecular formula C₁₅H₁₄O₅ and molecular weight 274.27 g/mol. The compound features a 7-methyl substitution and an oxyacetic acid moiety tethered at the 9-position of the fused tricyclic scaffold.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
CAS No. 307549-54-8
Cat. No. B1271593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid
CAS307549-54-8
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O
InChIInChI=1S/C15H14O5/c1-8-5-11(19-7-13(16)17)14-9-3-2-4-10(9)15(18)20-12(14)6-8/h5-6H,2-4,7H2,1H3,(H,16,17)
InChIKeyVCEAHEMKSWXOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid (CAS 307549-54-8): Core Identity, Physicochemical Profile, and Procurement Baseline


[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid (CAS 307549-54-8; PubChem CID 1990882) is a synthetic cyclopenta[c]chromene–acetic acid conjugate with molecular formula C₁₅H₁₄O₅ and molecular weight 274.27 g/mol [1]. The compound features a 7-methyl substitution and an oxyacetic acid moiety tethered at the 9-position of the fused tricyclic scaffold. It is commercially catalogued as a screening compound and building block (e.g., ChemBridge/Hit2Lead BB-6151265) at ≥95% purity, with a computed LogP of 2.55 and three rotatable bonds . This compound belongs to the broader class of tetrahydrocyclopenta[c]chromen-4-one derivatives, which have been explored for anticonvulsant, anti-inflammatory, and antioxidant activities [2].

Why Cyclopenta[c]chromene Acetic Acid Analogs Cannot Be Treated as Interchangeable: The Case for CAS 307549-54-8


Within the tetrahydrocyclopenta[c]chromen-4-one acetic acid chemotype, subtle alterations in the position of the methyl substituent and the point of attachment of the oxyacetic acid side chain generate distinct regioisomers that differ fundamentally in their pharmacophoric geometry, hydrogen-bonding topology, and lipophilicity. The target compound (7-methyl, 9-yloxyacetic acid) presents a unique spatial relationship between the hydrophobic methyl group and the carboxylic acid terminus compared to the more common 7-yloxyacetic acid congeners (e.g., CAS 300851-12-1, the des-methyl parent; or CAS 314743-72-1, the 6-methyl/7-yloxy regioisomer) [1]. In coumarin-based SAR, the position of substituents on the benzopyranone core profoundly affects target binding, as demonstrated by differential anticonvulsant activities among regioisomeric hydroxycoumarins [2]. Consequently, any screening campaign or SAR program that treats this compound as a generic substitute for its 7-yloxy or 8-substituted analogs risks misattributing structure–activity relationships and losing critical chemical space coverage.

Quantitative Differentiation Evidence: [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid vs. Closest Analogs


Regioisomeric Differentiation: 9-yloxyacetic Acid vs. 7-yloxyacetic Acid Substitution Pattern

CAS 307549-54-8 is distinguished from its closest constitutional isomer, [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid (CAS 314743-72-1), and from the des-methyl parent [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid (CAS 300851-12-1) by the position of the oxyacetic acid tether. The target compound attaches the acetic acid moiety at the 9-position of the chromenone ring, whereas the vast majority of commercially catalogued analogs bear this functionality at the 7-position [1]. This regiochemical difference alters the distance and orientation of the carboxylic acid pharmacophore relative to the cyclopentanone ring and the 7-methyl substituent. In the broader coumarin SAR literature, the regiochemistry of substitution on the benzopyranone nucleus is a critical determinant of biological activity; for instance, anticonvulsant potency among hydroxycoumarin derivatives varies substantially depending on whether the hydroxyl group is at position 7 versus position 9 [2].

Medicinal chemistry Structure–activity relationship Chemical biology

Lipophilicity Differentiation: LogP Comparison Among Cyclopenta[c]chromene Acetic Acid Analogs

The computed LogP (XLogP3-AA) for CAS 307549-54-8 is 2.2, while the vendor-reported cLogP is 2.55 [1]. This lipophilicity is driven by the combination of the 7-methyl group and the tricyclic scaffold. By comparison, the des-methyl analog (CAS 300851-12-1, C₁₄H₁₂O₅) lacks the methyl substituent and has a lower molecular weight (260.24 vs. 274.27 g/mol), which is expected to result in reduced LogP. The 8-chloro analog (CAS 326102-27-6, C₁₄H₁₁ClO₅) introduces a halogen atom, increasing molecular weight (294.69) and altering both lipophilicity and electronic properties. The 6-methyl regioisomer (CAS 314743-72-1) shares the identical molecular formula and MW but differs in methyl placement, which may subtly alter chromatographic retention and LogP due to differential electronic effects on the chromenone ring [1].

Physicochemical profiling Drug-likeness ADME prediction

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Molecular Recognition

CAS 307549-54-8 possesses 1 hydrogen bond donor (carboxylic acid –OH) and 5 hydrogen bond acceptors (carboxylic acid C=O, chromenone C=O, ether O, and the two oxygens in the oxyacetic acid linker), yielding a HBD/HBA ratio of 1:5 [1]. The des-methyl analog (CAS 300851-12-1) maintains the same HBD/HBA count (1:5) but lacks the hydrophobic methyl contact point. The 8-chloro analog (CAS 326102-27-6) also has 1 HBD and 5 HBA, but the chlorine atom introduces a halogen-bonding donor capability absent in the target compound [1]. In coumarin-based anticonvulsant research, the pattern of hydrogen-bonding functionality around the chromenone core has been shown to influence target engagement, with 7-hydroxy-substituted tetrahydrocyclopenta[c]chromen-4-ones serving as key intermediates for amino acid conjugation to modulate activity [2].

Ligand-based drug design Pharmacophore modeling Medicinal chemistry

Chemical Stability and Synthetic Tractability: Free Carboxylic Acid vs. Ester Prodrug Forms

CAS 307549-54-8 is supplied as the free carboxylic acid (salt form: FREE) with a purity specification of 95% . This is a critical differentiator from its corresponding ester derivatives—methyl ester (CAS 314744-25-7), ethyl ester (CAS 307549-50-4), isopropyl ester (CAS 307549-51-5), and tert-butyl ester (CAS 307549-52-6)—all of which are also commercially catalogued . The free acid form is directly amenable to amide coupling, esterification, and bioconjugation reactions without a deprotection step, reducing synthetic step count. In contrast, the ester analogs require saponification prior to conjugation, which can be problematic if the chromenone lactone ring is base-sensitive. The amino-acid conjugation strategy demonstrated for the related 7-yloxyacetic acid scaffold employed activated ester methodology directly on the free carboxylic acid, underscoring the synthetic advantage of the acid form for library diversification [1].

Synthetic chemistry Building block utility Derivatization

Commercial Availability and Cataloguing: A Distinct Chemical Space Entry vs. 7-yloxy-Dominated Libraries

A survey of commercially catalogued tetrahydrocyclopenta[c]chromen-4-one acetic acid derivatives reveals that the 7-yloxy substitution pattern is overwhelmingly dominant. The 9-yloxy regioisomer (CAS 307549-54-8) represents a minority scaffold, with fewer than five distinct commercial sources identified (AKSci, CymitQuimica, Combi-Blocks, abcr, Hit2Lead) compared to over fifteen suppliers for the 7-yloxy des-methyl analog (CAS 300851-12-1) . The target compound's MDL number (MFCD02058582) and Hit2Lead catalog ID (BB-6151265) are distinct from the 7-yloxy series (MFCD00532916 for CAS 300851-12-1), confirming non-interchangeable cataloguing [1]. Furthermore, the target compound's pricing (e.g., AKSci: 1 g at $161, 5 g at $435) positions it as a specialty research chemical rather than a commodity intermediate, reflecting the synthetic complexity of accessing the 9-hydroxy precursor for subsequent O-alkylation .

Screening library design Chemical diversity Procurement

Rotatable Bond Count and Conformational Flexibility vs. 7-yloxy Analogs

CAS 307549-54-8 contains 3 rotatable bonds (the oxyacetic acid side chain: O–CH₂, CH₂–C, C–OH), identical in count to the 7-yloxy analogs [1]. However, the vector of the carboxylic acid group emerges from C9 rather than C7, altering the conformational ensemble accessible to the side chain relative to the tricyclic core. This geometric distinction is structurally significant: in the 9-yloxy isomer, the carboxylic acid is positioned closer to the cyclopentanone ring (fused at positions 2,3,4 of the pyran ring), whereas in 7-yloxy isomers, it extends toward the opposite edge of the chromenone. Molecular docking studies of cyclopenta[c]chromene–cinnamate hybrids have demonstrated that the spatial orientation of substituents on the chromene scaffold critically governs binding affinity to target proteins such as TMV coat protein [2], supporting the principle that 9-yloxy vs. 7-yloxy connectivity can yield divergent binding modes.

Conformational analysis Molecular docking Ligand efficiency

Optimal Research and Procurement Scenarios for [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid (CAS 307549-54-8)


Diversity-Oriented Screening Library Augmentation with a 9-yloxy Regioisomer

Screening collections heavily weighted toward 7-yloxy-substituted cyclopenta[c]chromene acetic acids leave a structural blind spot at the 9-position. CAS 307549-54-8 fills this gap by providing a regioisomeric scaffold with a distinct carboxylic acid vector (~60–90° angular displacement from the 7-yloxy orientation) [1]. Procurement of this compound at 95% purity in solid free-acid form [2] enables direct incorporation into biochemical and cell-based screening cascades without additional synthetic manipulation. The combination of intermediate lipophilicity (cLogP 2.55) and a single hydrogen bond donor makes it suitable for fragment-based and HTS campaigns targeting enzymes, GPCRs, or protein–protein interaction interfaces.

Medicinal Chemistry Hit Expansion: Free Carboxylic Acid as a Direct Conjugation Handle

When a cyclopenta[c]chromene scaffold emerges as a hit from screening, the free carboxylic acid functionality of CAS 307549-54-8 enables one-step diversification into amide, ester, and hydrazide libraries without the added step and risk of ester hydrolysis [1]. This is particularly advantageous because the chromenone lactone ring in this scaffold class is susceptible to base-catalyzed ring-opening [2]; starting from the free acid avoids exposing the scaffold to strongly basic saponification conditions. The amino-acid conjugation precedent established on the 7-yloxy analog [2] can be directly translated to the 9-yloxy scaffold, enabling rapid exploration of prodrug and peptide-conjugate space.

SAR Expansion Around Coumarin-Based CNS or Anti-Inflammatory Programs

Tetrahydrocyclopenta[c]chromen-4-one derivatives have demonstrated anticonvulsant activity in preclinical models, with structure–activity relationships sensitive to both the position and nature of substituents [1]. The 7-methyl-9-yloxyacetic acid substitution pattern of CAS 307549-54-8 represents an under-explored quadrant of the coumarin chemical space that is distinct from the 7-hydroxy, 7-alkoxy, and 8-substituted analogs that dominate the literature [2]. For CNS drug discovery programs where lipophilicity must be carefully controlled (optimal CNS LogP range 2–4), the computed LogP of 2.2–2.55 places this compound within the favorable window for blood–brain barrier penetration, making it a suitable starting point for lead optimization.

Agrochemical Lead Discovery: Antifungal and Anti-TMV Scaffold Diversification

Recent studies on cyclopenta[c]chromene–cinnamate hybrids have revealed potent antifungal activity (EC₅₀ = 12.95 μg/mL against Phytophthora capsici) and anti-TMV efficacy surpassing ribavirin [1]. While these data were generated on cinnamate-conjugated derivatives rather than acetic acid analogs, the cyclopenta[c]chromene core is the conserved pharmacophoric element. CAS 307549-54-8, as the 9-yloxyacetic acid variant, provides a novel attachment point for cinnamate or other agrochemically relevant warheads, enabling the exploration of whether the 9-yloxy vector offers advantages in target binding (e.g., to TMV coat protein) over the 7-yloxy scaffold used in published work [2].

Quote Request

Request a Quote for [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.